3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747425
InChI: InChI=1S/C11H15NO2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10H,4-7,12H2;1H
SMILES: C1COCCC1OC2=CC=CC(=C2)N.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

CAS No.:

Cat. No.: VC13747425

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl -

Specification

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
IUPAC Name 3-(oxan-4-yloxy)aniline;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10H,4-7,12H2;1H
Standard InChI Key XTXXZSWHAGHWFU-UHFFFAOYSA-N
SMILES C1COCCC1OC2=CC=CC(=C2)N.Cl
Canonical SMILES C1COCCC1OC2=CC=CC(=C2)N.Cl

Introduction

Chemical Identity and Structural Overview

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride (CAS 929194-97-8) is a substituted aniline derivative featuring a tetrahydro-2H-pyran-4-yloxy group at the 3-position of the benzene ring, with a hydrochloride salt counterion. Its molecular formula is C₁₁H₁₆ClNO₂, and it has a molecular weight of 229.70 g/mol . The compound’s structural features include:

  • Aromatic amine core: The aniline group enables participation in electrophilic substitution and coupling reactions.

  • Ether linkage: The tetrahydro-2H-pyran-4-yloxy substituent enhances solubility and modulates steric and electronic properties.

  • Hydrochloride salt: Improves stability and crystallinity for handling in synthetic applications.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₆ClNO₂
Molecular Weight229.70 g/mol
SMILES NotationCl.NC1=CC=CC(OC2CCOCC2)=C1
SolubilitySlightly soluble in water; soluble in DMSO, methanol
Storage ConditionsSealed, dry, 2–8°C

Synthesis and Industrial Preparation

The compound is synthesized via nucleophilic substitution or reductive amination strategies. A representative route involves:

  • Etherification: Reaction of 3-aminophenol with tetrahydro-2H-pyran-4-ol in the presence of a base (e.g., NaH) in THF at low temperatures .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial-scale production optimizes yield and purity through continuous flow reactors and chromatographic purification. Key challenges include controlling regioselectivity and minimizing byproducts during etherification.

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The amine group participates in diazotization and coupling reactions.

  • Electrophilic Attack: The electron-rich benzene ring undergoes halogenation or nitration under controlled conditions .

  • Salt Metathesis: The hydrochloride counterion can be exchanged for other anions (e.g., sulfate) for specific applications .

Pharmaceutical Applications

The compound serves as a critical intermediate in synthesizing Venetoclax, a BCL-2 inhibitor used in treating chronic lymphocytic leukemia . Its role includes:

  • Sulfonamide Formation: Reacting with sulfonyl chlorides to generate sulfonamide derivatives .

  • Reductive Amination: Coupling with aldehydes/ketones to produce secondary amines for kinase inhibitors .

Table 2: Key Pharmaceutical Derivatives

DerivativeTarget ApplicationReference
Venetoclax IntermediateBCL-2 inhibition in leukemia
Kinase Inhibitor PrecursorBTK, PI3K, and JAK-2 modulation

Recent Research and Future Directions

Emerging Applications

  • Material Science: As a building block for metal-organic frameworks (MOFs) with gas storage potential .

  • Agrochemicals: Intermediate in herbicidal sulfonamides .

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